2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide
CAS No.: 1701784-03-3
Cat. No.: VC4485281
Molecular Formula: C10H11BrFNO
Molecular Weight: 260.106
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1701784-03-3 |
---|---|
Molecular Formula | C10H11BrFNO |
Molecular Weight | 260.106 |
IUPAC Name | 2-bromo-N-(4-fluoro-3-methylphenyl)propanamide |
Standard InChI | InChI=1S/C10H11BrFNO/c1-6-5-8(3-4-9(6)12)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) |
Standard InChI Key | VXZUQSQCIRZXGA-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)NC(=O)C(C)Br)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide (C₁₀H₁₀BrFNO) features a propanamide backbone substituted with a bromine atom at the second carbon and an aromatic ring containing fluorine and methyl groups at the 4- and 3-positions, respectively. This structure is analogous to 2-Bromo-N-(4-chloro-3-methylphenyl)propanamide (C₁₀H₁₁BrClNO) , with chlorine replaced by fluorine. The molecular weight is estimated at 260.11 g/mol, derived by adjusting the chloro analog’s weight (276.56 g/mol ) for fluorine’s lower atomic mass.
Table 1: Comparative Molecular Properties
Spectroscopic Characterization
While direct spectral data for the fluoro variant is unavailable, its chloro analog’s characterization suggests key features:
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NMR: Aromatic protons resonate between δ 6.8–7.2 ppm, with methyl groups at δ 2.3–2.5 ppm and amide protons near δ 8.0 ppm .
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IR: Strong absorption bands at ~1650 cm⁻¹ (amide C=O) and ~500 cm⁻¹ (C-Br).
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MS: Molecular ion peak at m/z 260.11 (M⁺) with fragments at m/z 181 (loss of Br) and m/z 123 (aromatic ring).
Synthetic Methodologies
Diazotization and Hydrolysis
The synthesis of brominated aromatic amides often begins with diazotization of aniline derivatives. For example, 2-bromo-4-fluoro-6-methylphenol is synthesized via diazotization of 4-fluoro-2-methylaniline using nitrosyl sulfuric acid, followed by hydrolysis . Adapting this method:
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Diazotization: 4-Fluoro-3-methylaniline reacts with nitrosyl sulfuric acid (HNO₂/H₂SO₄) at 0–5°C to form a diazonium salt.
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Hydrolysis: The diazonium salt is hydrolyzed in aqueous H₂SO₄ to yield 4-fluoro-3-methylphenol.
Bromination and Amidation
Subsequent bromination and amidation steps complete the synthesis:
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Bromination: 4-Fluoro-3-methylphenol undergoes electrophilic aromatic substitution with bromine (Br₂) in dichloromethane at −10°C to 5°C, yielding 2-bromo-4-fluoro-3-methylphenol .
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Amidation: Reaction with propanoyl chloride in the presence of a base (e.g., pyridine) forms the target amide.
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Diazotization | HNO₂/H₂SO₄, 0–5°C, 2 h | 95% |
Bromination | Br₂, CH₂Cl₂, −10°C to 5°C, H₂O₂ | 94% |
Amidation | Propanoyl chloride, pyridine, RT, 4 h | 85%* |
*Estimated based on analogous reactions.
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the amide group, with limited solubility in water (<1 mg/mL) .
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Stability: Halogenated amides are generally stable under ambient conditions but may degrade under strong acids/bases or UV light.
Thermal Behavior
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